molecular formula C13H14O9 B12837291 (2S,3S,4S,5R)-6-(2-Carboxyphenoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid

(2S,3S,4S,5R)-6-(2-Carboxyphenoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid

Cat. No.: B12837291
M. Wt: 314.24 g/mol
InChI Key: JSCWDKKMLIQCMR-XFVPOMSTSA-N
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Description

(2S,3S,4S,5R)-6-(2-Carboxyphenoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and carboxylic acid functionalities, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4S,5R)-6-(2-Carboxyphenoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid typically involves several steps:

    Starting Materials: The synthesis begins with readily available starting materials such as phenol and glucose derivatives.

    Protection of Hydroxyl Groups: The hydroxyl groups in the glucose derivative are protected using suitable protecting groups to prevent unwanted reactions.

    Formation of the Pyran Ring: The protected glucose derivative undergoes cyclization to form the tetrahydro-2H-pyran ring.

    Introduction of the Carboxyphenoxy Group: The phenol derivative is carboxylated and then coupled with the pyran ring through an ether linkage.

    Deprotection: The protecting groups are removed to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This includes:

    Scaling Up Reactions: Using larger reaction vessels and optimizing reaction conditions for large-scale production.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4S,5R)-6-(2-Carboxyphenoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as thionyl chloride (SOCl₂) for halogenation or ammonia (NH₃) for amination.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.

    Metabolic Studies: Used in studies of carbohydrate metabolism.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Investigated for its potential therapeutic effects in various diseases.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use as a bioactive compound in agricultural applications.

Mechanism of Action

The mechanism of action of (2S,3S,4S,5R)-6-(2-Carboxyphenoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Enzymes: Inhibit enzyme activity by binding to the active site or allosteric sites.

    Modulate Signaling Pathways: Affect cellular signaling pathways by interacting with receptors or other signaling molecules.

    Alter Gene Expression: Influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S,4S,5R)-6-(2-Hydroxyphenoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid: Similar structure but with a hydroxyl group instead of a carboxyl group.

    (2S,3S,4S,5R)-6-(2-Methoxyphenoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid: Similar structure but with a methoxy group instead of a carboxyl group.

Uniqueness

    Functional Groups: The presence of both carboxylic acid and hydroxyl groups makes it more versatile in chemical reactions.

    Biological Activity: The specific arrangement of functional groups may result in unique biological activities compared to similar compounds.

This detailed article provides a comprehensive overview of (2S,3S,4S,5R)-6-(2-Carboxyphenoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H14O9

Molecular Weight

314.24 g/mol

IUPAC Name

(2S,3S,4S,5R)-6-(2-carboxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C13H14O9/c14-7-8(15)10(12(19)20)22-13(9(7)16)21-6-4-2-1-3-5(6)11(17)18/h1-4,7-10,13-16H,(H,17,18)(H,19,20)/t7-,8-,9+,10-,13?/m0/s1

InChI Key

JSCWDKKMLIQCMR-XFVPOMSTSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O)OC2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O

Origin of Product

United States

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